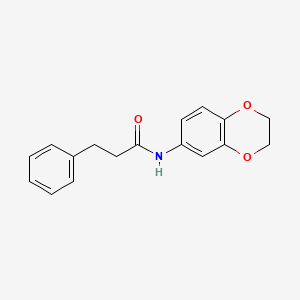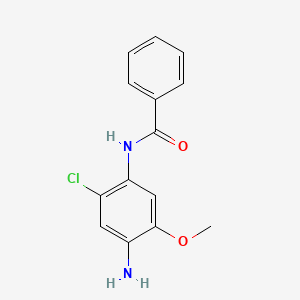![molecular formula C10H15BrN2O2S2 B5889052 1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)
1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine, commonly known as BTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTP is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
BTP exerts its effects by binding to specific receptors and enzymes in the body. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. BTP has also been found to bind to the GABA-A receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
BTP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. BTP has also been found to reduce the activity of certain enzymes involved in the metabolism of drugs, potentially leading to increased drug efficacy.
実験室実験の利点と制限
BTP has several advantages for use in lab experiments, including its potency and specificity for certain enzymes and receptors. However, BTP also has limitations, including its potential toxicity and the need for further research to fully understand its effects.
将来の方向性
There are several potential future directions for research on BTP. One area of focus could be the development of BTP-based drugs for the treatment of various diseases, such as cancer and neurological disorders. Another area of focus could be the investigation of the potential side effects and toxicity of BTP, as well as the development of safer analogs. Additionally, further research could be conducted to better understand the mechanisms of action of BTP and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, BTP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide a foundation for further research and development.
合成法
BTP can be synthesized through a multi-step process that involves the reaction of 2-aminobenzenesulfonamide with 5-bromo-2-thiophenecarboxylic acid, followed by the reaction of the resulting compound with 4-ethylpiperazine. The final product is obtained through purification and isolation techniques.
科学的研究の応用
BTP has been used in various scientific research applications, including medicinal chemistry, pharmacology, and neuroscience. BTP has been found to exhibit potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development.
特性
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S2/c1-2-12-5-7-13(8-6-12)17(14,15)10-4-3-9(11)16-10/h3-4H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXKKPXKTXKZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5888985.png)
![4-[3-(4-chlorophenoxy)benzyl]thiomorpholine](/img/structure/B5888993.png)
![N-(3-{[(3-acetylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5888995.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5889006.png)

![4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)

![N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)
![2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5889058.png)

